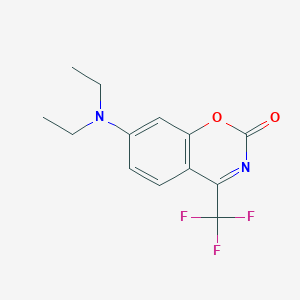![molecular formula C35H61IO2Si B14218138 Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- CAS No. 523978-90-7](/img/structure/B14218138.png)
Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group attached to a phenyl ring substituted with iodine and dodecyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- typically involves the silylation of terminal alkynes. The process can be catalyzed by carboxylate catalysts such as tetramethylammonium pivalate. The reaction conditions often include the use of solvents like hexane and water for phase separation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silane oxides, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be utilized in the development of bioactive molecules and as a labeling agent in biological assays.
Mechanism of Action
The mechanism by which Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Silane, [[2,5-bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl]trimethyl-
- Trimethyl(phenylethynyl)silane
- Trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane
Uniqueness
Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- is unique due to the presence of iodine and dodecyloxy groups, which impart distinct chemical properties and reactivity. These features make it particularly valuable in specialized applications where these properties are advantageous .
Properties
CAS No. |
523978-90-7 |
|---|---|
Molecular Formula |
C35H61IO2Si |
Molecular Weight |
668.8 g/mol |
IUPAC Name |
2-(2,5-didodecoxy-4-iodophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C35H61IO2Si/c1-6-8-10-12-14-16-18-20-22-24-27-37-34-31-33(36)35(30-32(34)26-29-39(3,4)5)38-28-25-23-21-19-17-15-13-11-9-7-2/h30-31H,6-25,27-28H2,1-5H3 |
InChI Key |
NMALBEOIIAYYFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C#C[Si](C)(C)C)OCCCCCCCCCCCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


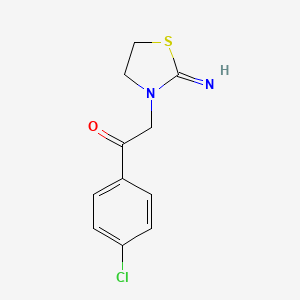
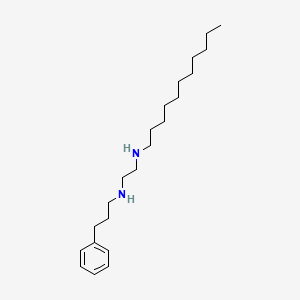
![6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218066.png)

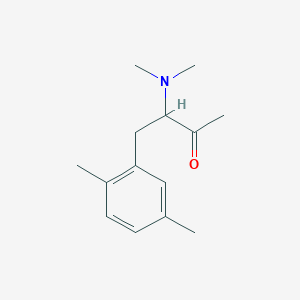
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)

![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)
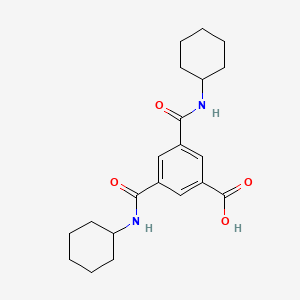
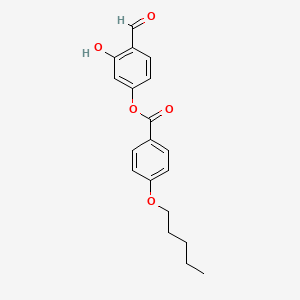
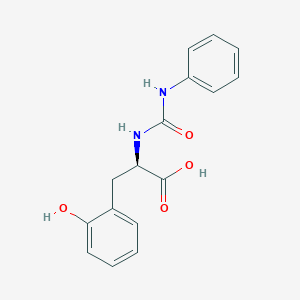
![Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14218124.png)
